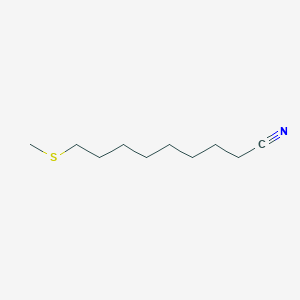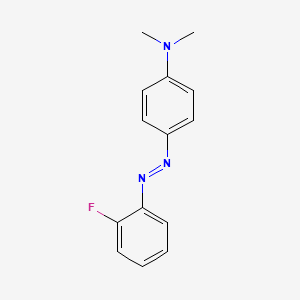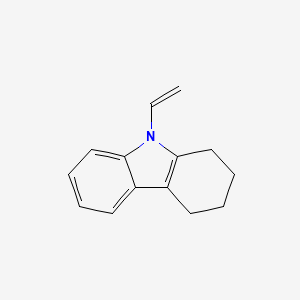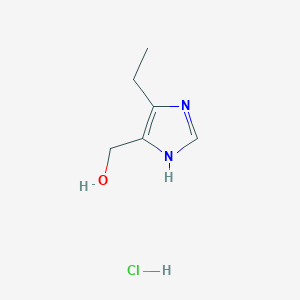
9-(Methylthio)nonanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylsulfanylnonanenitrile: is an organic compound characterized by the presence of a nitrile group (-C≡N) and a methylsulfanyl group (-SCH₃) attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylsulfanylnonanenitrile typically involves the following steps:
Starting Material: The synthesis begins with nonane, a straight-chain alkane.
Introduction of the Nitrile Group: The nitrile group can be introduced through a halogenation reaction followed by nucleophilic substitution. For example, nonane can be brominated to form 9-bromononane, which is then reacted with sodium cyanide (NaCN) to yield 9-nonanitrile.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. 9-nonanitrile can be reacted with methylthiolate (CH₃S⁻) to form 9-Methylsulfanylnonanenitrile.
Industrial Production Methods: Industrial production of 9-Methylsulfanylnonanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methylsulfanylnonanenitrile can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) for reduction of the nitrile group.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution to introduce the nitrile group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 9-Methylsulfanylnonanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methylsulfanylnonanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
9-Methylsulfanylhexanenitrile: Similar structure but with a shorter carbon chain.
9-Methylsulfanyldecanitrile: Similar structure but with a longer carbon chain.
9-Methylsulfanyloctanenitrile: Similar structure but with a different carbon chain length.
Uniqueness:
Chain Length: The specific chain length of 9-Methylsulfanylnonanenitrile provides unique chemical properties compared to its shorter or longer analogs.
Reactivity: The presence of both the nitrile and methylsulfanyl groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.
Properties
CAS No. |
58214-94-1 |
|---|---|
Molecular Formula |
C10H19NS |
Molecular Weight |
185.33 g/mol |
IUPAC Name |
9-methylsulfanylnonanenitrile |
InChI |
InChI=1S/C10H19NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-8,10H2,1H3 |
InChI Key |
KQKRRHTVZQEXBX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)

![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

